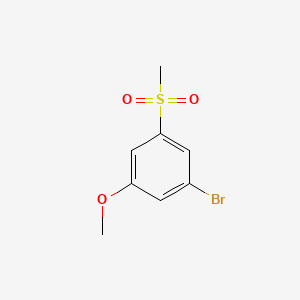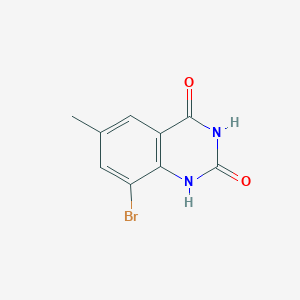
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione typically involves the bromination of 6-methyl-2,4(1H,3H)-quinazolinedione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.
科学研究应用
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism for 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological activity, which might include inhibition of certain enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
6-Methyl-2,4(1H,3H)-quinazolinedione: Lacks the bromine atom, potentially altering its reactivity and biological activity.
8-Chloro-6-methyl-2,4(1H,3H)-quinazolinedione: Similar structure with chlorine instead of bromine, which may affect its chemical properties and applications.
Uniqueness
The presence of the bromine atom in 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione can significantly influence its reactivity and interaction with biological targets, making it unique compared to its non-brominated or differently halogenated counterparts.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
8-bromo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChI 键 |
BPULPJGVMIEAGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


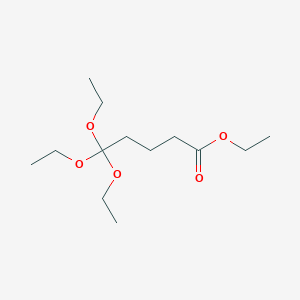

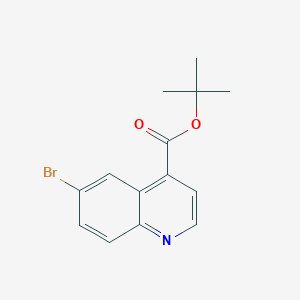
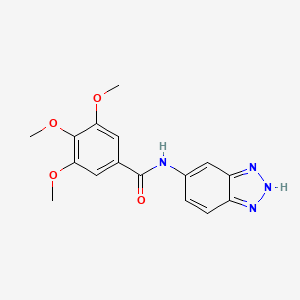

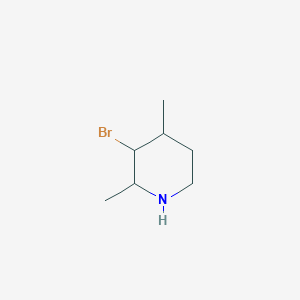

![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)



